molecular formula C15H15N3O2 B6345644 2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354925-94-2

2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345644
CAS No.: 1354925-94-2
M. Wt: 269.30 g/mol
InChI Key: GGBOTBYKMXZNSF-UHFFFAOYSA-N
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Description

2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is a complex organic compound that features a unique structure combining a furan ring, a methylphenyl group, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a 4-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent such as cyanamide to yield the imidazolone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazolone core can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazolones depending on the reagent used.

Scientific Research Applications

2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. The furan ring and imidazolone core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Similar structure but lacks the methyl group on the phenyl ring.

    2-amino-5-[(furan-2-yl)methyl]-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is unique due to the presence of both a furan ring and a methyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct profile that can be leveraged in various applications.

Properties

IUPAC Name

2-amino-4-(furan-2-ylmethyl)-4-(4-methylphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)15(9-12-3-2-8-20-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBOTBYKMXZNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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